[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate is an organic compound with the molecular formula C13H13NO6 It is characterized by the presence of a formyl group attached to a benzoate moiety, along with a methoxy-oxoethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 4-carboxybenzoate derivatives
Reduction: 4-hydroxymethylbenzoate derivatives
Substitution: Various substituted benzoate derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its formyl group can form Schiff bases with amines, which are useful in studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug intermediate. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of [2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can react with nucleophilic sites on proteins or other biomolecules, forming covalent bonds. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-methylbenzoate:
Uniqueness
[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate is unique due to the presence of both a formyl group and a methoxy-oxoethylamino substituent. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biomolecules, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
[2-[(2-methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-19-12(17)6-14-11(16)8-20-13(18)10-4-2-9(7-15)3-5-10/h2-5,7H,6,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGWSJLGOVDADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)COC(=O)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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